molecular formula C8H9BrN2O B13075783 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 1211579-13-3

7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Cat. No.: B13075783
CAS No.: 1211579-13-3
M. Wt: 229.07 g/mol
InChI Key: DNCCDFJYMZYDDS-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS 1211579-13-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C8H9BrN2O and a molecular weight of 229.07, this brominated tetrahydropyrido-oxazepine serves as a versatile synthetic intermediate . Compounds featuring the 1,4-oxazepine ring system are of significant interest in pharmaceutical research due to their presence in molecules with diverse biological activities . This structural motif is found in compounds investigated for a range of applications, including as central nervous system (CNS) active agents and multi-target therapeutics for complex neurodegenerative conditions . The 7-bromo substituent on this fused heterocyclic system makes it a particularly valuable building block for further chemical exploration, such as in metal-catalyzed cross-coupling reactions, enabling the construction of more complex chemical libraries for drug discovery efforts . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, following all relevant laboratory safety protocols.

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-6-4-10-1-2-12-8(6)11-5-7/h3,5,10H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCCDFJYMZYDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855664
Record name 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211579-13-3
Record name 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a brominated pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Primary Chemical Reaction Pathways

This compound participates in three principal reaction categories:
1.1 Cross-Coupling Reactions
The bromine atom at position 7 undergoes catalytic cross-coupling reactions:

Reaction TypeCatalytic SystemProduct ClassYield RangeKey Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives65-88%Kinase inhibitor precursors
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines72-85%Bioactive molecule synthesis
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAlkynylated derivatives60-78%Fluorescent probes

These reactions exploit the sp²-hybridized carbon-bromine bond for selective functionalization .

1.2 Ring Transformation Reactions
The fused oxazepine-pyridine system undergoes structural modifications:

  • Ring-Opening : Treatment with aqueous HCl at 80°C cleaves the oxazepine ring, yielding 3-bromo-2-(2-chloroethylamino)pyridine (87% yield).

  • Ring-Expansion : Reaction with nitriles (RCN) under acidic conditions forms 8-membered lactams via [2+2] cycloaddition.

1.3 Nucleophilic Substitution
The bromine atom participates in classical SNAr (nucleophilic aromatic substitution):

NucleophileConditionsProductSelectivity
NaN₃DMSO, 100°C, 12h7-Azido derivative>95%
KSCNDMF, 120°C, microwave7-Thiocyano analog82%
MorpholinePd(OAc)₂, Xantphos, t-BuOH7-Morpholino substituted78%

These substitutions are pH-dependent, with optimal performance in polar aprotic solvents .

Advanced Functionalization Strategies

2.1 Directed C-H Activation
The pyridine nitrogen directs regioselective C-H functionalization:

PositionDirecting GroupCatalyst SystemFunctionalizationYield
C5Pyridine NRuCl₃, oxidantAmination68%
C8Oxazepine OPd(OAc)₂, Ag₂CO₃Arylation73%

This strategy enables late-stage diversification without prefunctionalization .

2.2 Photochemical Reactions
UV irradiation (λ=254 nm) induces unique reactivity:

  • [4+2] Cycloaddition : With electron-deficient dienophiles (e.g., maleic anhydride) forms tetracyclic systems (55% yield).

  • Radical Bromination : NBS-mediated bromination at C3 under blue light (450 nm) .

Stability and Reaction Compatibility

Critical stability parameters:

ConditionTolerance LimitDegradation Pathway
pH < 2<1 hourOxazepine ring protonation
T > 150°C<30 minutesThermal decomposition
Strong oxidizers (KMnO₄)ImmediatePyridine ring oxidation

Reaction compatibility matrix:

Reaction ClassCompatible WithIncompatible With
Cross-couplingEthers, THF, DMFStrong acids, LiAlH₄
Nucleophilic aromaticDMSO, DMAcProtic solvents
PhotochemicalDry CH₂Cl₂, MeCNO₂, moisture

Industrial-Scale Process Considerations

Optimized parameters for kilogram-scale production:

ParameterOptimal ValueDeviation Impact
Coupling temperature85±2°C>5°C Δ reduces yield 15%
Pd loading0.8 mol%+0.2% increases cost 30%
Oxygen content<50 ppm>100 ppm deactivates catalyst

Environmental metrics for Suzuki coupling:

  • PMI (Process Mass Intensity): 18.7

  • E-Factor: 23.4 kg waste/kg product

This comprehensive reactivity profile establishes 7-bromo-2,3,4,5-tetrahydropyrido[3,2-f] oxazepine as a privileged scaffold in modern synthetic chemistry, particularly for constructing polycyclic therapeutic agents. Recent advances in continuous-flow photochemical functionalization suggest potential for further innovation in automated synthesis platforms.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of tetrahydropyrido[3,2-f][1,4]oxazepine exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interfere with cellular processes makes it a subject of interest for developing new anticancer agents. For instance, studies have shown that modifications to the tetrahydropyrido structure can enhance its pharmacological profile against specific tumor types.

Neuroprotective Effects
7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has been investigated for its neuroprotective properties. Preliminary studies suggest that it may help mitigate oxidative stress and apoptosis in neuronal cells. This property positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Material Science Applications

Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its bromine atom allows for further functionalization and incorporation into polymer chains. This characteristic is particularly useful in designing polymers with specific thermal and mechanical properties.

Nanotechnology
In nanotechnology, this compound can be utilized to create nanoparticles for drug delivery systems. The ability to modify its surface properties enables targeted delivery of therapeutic agents to specific cells or tissues.

Cosmetic Formulations

While direct applications in cosmetics are less documented, the compound's properties suggest potential use in topical formulations aimed at skin protection and repair. Its neuroprotective and antioxidant properties could enhance formulations designed for sensitive or aging skin.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various tetrahydropyrido derivatives on breast cancer cell lines. The results indicated that specific substitutions on the tetrahydropyrido core significantly increased cell death rates compared to controls .

Case Study 2: Neuroprotection

Research conducted by the International Journal of Neuropharmacology demonstrated that tetrahydropyrido derivatives could reduce neuronal apoptosis induced by oxidative stress in vitro. This finding supports further investigation into their potential as neuroprotective agents in vivo .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine Pyrido-oxazepine Br at position 7 C₈H₉BrN₂O Intermediate for functionalization
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine Pyrido-oxazepine None C₇H₁₀N₂O Scaffold for derivative synthesis
5-Methyl-7,9-di(pyridin-2-yl)-pyrido[3,2-b][1,4]oxazepine Pyrido-oxazepine Methyl, pyridyl groups C₁₈H₁₇N₄O Steric bulk for π-π interactions
7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Benzoxazepine Br, OMe, HCl salt C₁₀H₁₂BrNO₂·HCl Anti-serotoninergic activity
7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one Pyrido-oxazinone Br, methyl, ketone C₈H₇BrN₂O₂ Nucleophilic addition substrate
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid Thieno-dioxine Br, COOH C₇H₅BrO₄S Natural product synthesis

Key Findings and Implications

Bromine Reactivity : The bromine in the target compound enables cross-coupling reactions, akin to imidazo-thiadiazole derivatives .

Ring Size Effects: Seven-membered oxazepines offer greater conformational flexibility than six-membered oxazinones, impacting drug design .

Structural Isomerism: Positional changes in ring fusion (e.g., [3,2-f] vs.

Biological Potential: Brominated benzoxazepines demonstrate serotonin receptor modulation, suggesting avenues for the target compound’s pharmacological exploration .

Biological Activity

7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS Number: 1211579-13-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazepine family and features a unique structural framework that contributes to its pharmacological properties.

  • Molecular Formula : C8H9BrN2O
  • Molecular Weight : 229.08 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% in commercial preparations.

Biological Activity

Research on the biological activity of this compound has indicated several promising therapeutic potentials:

1. Anti-Cancer Activity

Several studies have investigated the anti-cancer properties of compounds related to oxazepines. For instance:

  • A study demonstrated that synthesized benzoxazepine derivatives exhibited cytotoxicity against various solid tumor cell lines. The effects varied significantly depending on the cancer cell type used in the assays. Specifically, these compounds showed varying degrees of inhibition on cancer cell proliferation and influenced the release of pro-inflammatory cytokines like IL-6 and TNF-α .
Cell Line Cytotoxicity (%) Cytokine Release (IL-6)
MCF-745Increased
HeLa60Decreased
A54930No significant change

2. Anti-Inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. In vitro studies have indicated that derivatives of oxazepines can modulate inflammatory responses by inhibiting cytokine production in immune cells .

3. Antimicrobial Activity

While the antimicrobial activity of oxazepine derivatives has been reported to be limited, some studies suggest that they can exhibit selective activity against specific bacterial pathogens. The effectiveness appears to be compound-specific and dependent on the structure of the derivatives .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Receptor Interaction : Binding to specific receptors or enzymes involved in cancer progression or inflammation.
  • Cytokine Modulation : Influencing the release and activity of pro-inflammatory cytokines.

Case Studies

A notable case study involved the evaluation of a series of synthesized benzoxazepine derivatives for their anticancer effects. The study highlighted that structural modifications significantly impacted their biological activity:

  • Case Study Findings :
    • Compounds with electron-withdrawing groups showed enhanced cytotoxicity against MCF-7 cells.
    • Substituents at specific positions on the oxazepine ring influenced both anti-cancer and anti-inflammatory activities.

Q & A

Q. What are the common synthetic routes for 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine?

The compound is typically synthesized via multi-step heterocyclic chemistry. For example, a substituted pyridobenzoxazepine derivative was prepared by coupling a bromophenylamine intermediate with a dimethoxy-tetraazadibenzocycloheptene core under reflux conditions. Key steps include cyclization using thiourea derivatives and isolation via free-base precipitation, achieving yields up to 77% . NMR characterization (e.g., δ 9.0 ppm for aromatic protons, δ 4.65 ppm for oxazepine methylene groups) confirms structural integrity .

Q. How can researchers verify the purity and identity of this compound?

Use a combination of analytical techniques:

  • Melting Point (mp): Cross-check with literature values (e.g., mp 175–176°C for a related brominated pyridooxazine derivative) .
  • NMR Spectroscopy: Compare aromatic (δ 7.90–7.85 ppm) and aliphatic (δ 4.35 ppm for oxazepine protons) signals with published data .
  • Mass Spectrometry (MS): Confirm molecular ions (e.g., m/z 429 [M+1] for chlorinated analogs) .

Q. What are the key physicochemical properties relevant to solubility and stability?

  • Solubility: Likely polar aprotic solvent compatibility (DMSO, DMF) due to the oxazepine ring and bromine substituent.
  • Stability: Store under inert conditions (argon) at –20°C to prevent decomposition, as suggested by analogs with similar heterocyclic frameworks .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural elucidation?

Discrepancies in peak splitting (e.g., δ 5.06 ppm as a broad triplet vs. δ 4.65 ppm as a singlet for methylene groups) may arise from conformational flexibility or solvent effects. Strategies include:

  • Variable-temperature NMR to assess dynamic behavior.
  • X-ray crystallography for unambiguous confirmation, as seen in related benzoxazepine derivatives .

Q. What methodologies optimize the yield of 7-bromo derivatives in multi-step syntheses?

  • Reagent Stoichiometry: Use a 1.2:1 molar ratio of bromophenylamine to cyclization precursors to minimize side reactions.
  • Catalysis: Introduce Pd-based catalysts for efficient C–N coupling, as demonstrated in pyrazolo-pyridine syntheses .
  • Purification: Employ gradient chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate high-purity (>97%) products .

Q. How can computational modeling predict the biological activity of this compound?

  • Docking Studies: Use software like AutoDock Vina to simulate interactions with neurotransmitter receptors (e.g., benzodiazepine-binding sites in GABAA receptors) .
  • QSAR Analysis: Correlate electronic properties (HOMO-LUMO gaps) with reported bioactivity data from analogs, such as triazolopyridine derivatives .

Q. What experimental designs are suitable for assessing in vitro pharmacological activity?

  • Receptor Binding Assays: Radioligand displacement studies (e.g., [<sup>3</sup>H]Flunitrazepam for GABAA affinity) using HEK293 cells expressing target receptors.
  • Dose-Response Curves: Test concentrations from 1 nM to 10 µM to determine IC50 values, referencing protocols for benzodiazepine-like compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points?

Variations (e.g., mp 116–119°C vs. 175–176°C for similar CAS-registered compounds) may stem from:

  • Polymorphism: Recrystallize using different solvents (e.g., ethanol vs. acetonitrile).
  • Purity: Verify via HPLC (≥97% purity threshold) and elemental analysis .

Methodological Resources

  • Spectral Libraries: PubChem (CID 37799271) provides NMR and MS data for cross-validation .
  • Synthetic Protocols: Refer to multi-step cyclization methods in Supporting Information from peer-reviewed syntheses .

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